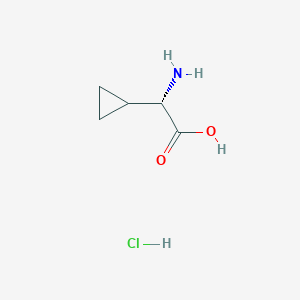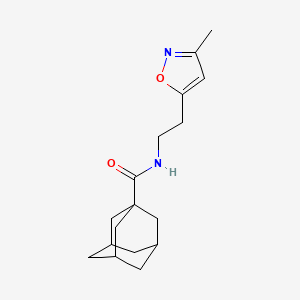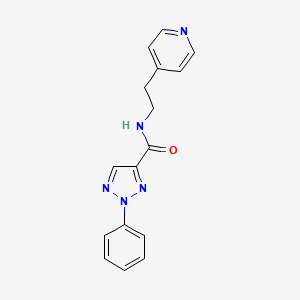![molecular formula C16H21NO4 B2373135 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2248382-55-8](/img/structure/B2373135.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of carboxylic acid with a tert-butoxycarbonyl (Boc) protected amino group . Boc is a common protecting group used in organic synthesis. The Boc group can be removed under acidic conditions, which allows for further reactions to occur at the nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a naphthalene backbone, a carboxylic acid group, and a Boc-protected amino group . The Boc group would make the compound more sterically hindered and could affect its reactivity .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, which would allow the nitrogen to participate in further reactions . The carboxylic acid group could also undergo typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the naphthalene backbone, the carboxylic acid group, and the Boc-protected amino group . For example, the compound would likely be solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthesis of Tetrahydronaphthalene Derivatives : Research demonstrates methods for synthesizing 2-amino-1,2,3,4-tetrahydronaphthalene derivatives, starting from naphthalene-2,3-diol. These compounds are key intermediates in the preparation of various pharmacologically active molecules (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Preparation of Complex Lactams : A study describes the synthesis of N-Substituted Lactam using an intramolecular Schmidt reaction, highlighting the versatile applications of tetrahydronaphthalene derivatives in synthesizing complex organic structures (Grecian & Aubé, 2007).
Dopaminergic Drug Synthesis : Another application is in synthesizing dopaminergic drugs, showcasing the chemical's utility in drug development (Göksu, SeÇen, & Sütbeyaz, 2006).
Pharmacological Applications
Anticancer Evaluation : Tetrahydronaphthalene derivatives are used in synthesizing compounds for anticancer evaluation, indicating their potential in cancer research (Gouhar & Raafat, 2015).
Tumor Inhibitory and Antioxidant Activities : These compounds have been evaluated for tumor inhibitory and antioxidant activities, suggesting a role in therapeutic applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Chemical Properties and Reactions
Inverse-Electron-Demand Diels–Alder Reaction : The compound's involvement in inverse-electron-demand Diels–Alder reactions highlights its chemical reactivity and potential in organic synthesis (Boger & Mullican, 2003).
New Rearrangements and Ring Opening : The chemical has been studied for its unique rearrangement and ring-opening properties, which are significant for understanding complex organic reactions (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).
Crystal Structures
- Hydrogen Bonding Studies : Studies on the crystal structure of similar tetrahydronaphthalene derivatives contribute to understanding their molecular interactions, which is crucial for drug design (Barcon, Brunskill, Lalancette, Thompson, & Miller, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h8-9H,4-7H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIOWGFRBQXLPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248382-55-8 |
Source


|
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)
![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)




![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)


![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)
